1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile
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Overview
Description
Starting Material: The cyclopentane intermediate.
Reaction: The nitrile group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Conditions: The reaction is performed in a polar aprotic solvent like DMSO or DMF at moderate temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile typically involves multiple steps:
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Formation of the Benzyloxy Intermediate:
Starting Material: 4-hydroxy-3-methoxybenzaldehyde.
Reaction: The hydroxyl group is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Conditions: The reaction is carried out in an organic solvent like acetone or DMF at elevated temperatures.
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Cyclopentane Ring Formation:
Starting Material: The benzyloxy intermediate.
Reaction: The intermediate undergoes a cyclization reaction with a suitable cyclopentane precursor, often involving a Grignard reagent or a similar organometallic compound.
Conditions: This step typically requires an inert atmosphere and low temperatures to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentanone.
Reduction: 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentylamine.
Substitution: 1-(4-(Methoxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile.
Scientific Research Applications
1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclopentane-1-carbonitrile: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.
1-(4-Benzyloxyphenyl)cyclopentane-1-carbonitrile: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.
Uniqueness: 1-(4-(Benzyloxy)-3-methoxyphenyl)cyclopentane-1-carbonitrile is unique due to the presence of both benzyloxy and methoxy groups, which can synergistically enhance its chemical and biological properties. This dual substitution pattern can lead to improved solubility, stability, and target specificity compared to similar compounds.
Properties
Molecular Formula |
C20H21NO2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C20H21NO2/c1-22-19-13-17(20(15-21)11-5-6-12-20)9-10-18(19)23-14-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
InChI Key |
STRDXTSTTBQITQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCC2)C#N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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